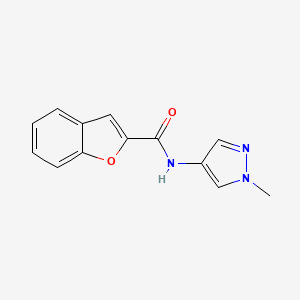

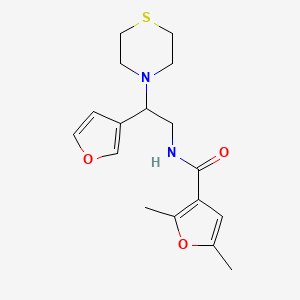

N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide

カタログ番号 B2743525

CAS番号:

260553-00-2

分子量: 314.196

InChIキー: AVOHHYLBZWZXDT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,5-Difluorophenyl)cyanoformamide is a compound that has been provided to early discovery researchers as part of a collection of rare and unique chemicals . It has a linear formula of C8H4F2N2O .

Synthesis Analysis

The synthesis of thiourea derivatives, including compounds with structures similar to “N-(2,5-dichlorophenyl)-N’-(2,4-difluorophenyl)thiourea,” often involves the reaction of isothiocyanates with amines.Molecular Structure Analysis

The molecular structure of thiourea derivatives can be analyzed using spectroscopic techniques and single-crystal X-ray diffraction.Chemical Reactions Analysis

Thiourea derivatives participate in various chemical reactions, offering routes to diverse chemical structures .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. For example, the study of physical properties such as spectroscopic features and single crystal XRD structure offers insights into the stability and interactions within thiourea compounds.科学的研究の応用

Conformational Analysis in Solids

- Study of cis Amide Bond Formation: N-(pyrimidin-2-yl)pentafluorobenzamide, a compound structurally related to N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide, adopts a cis amide bond in solid state, with solvent-dependent conformational equilibrium, offering insights into the conformational behavior of similar compounds (Forbes et al., 2001).

Polymorphism and Mechanical Properties

- Polymorphs in Fluorinated Amides: The study of polymorphs of N-(3,5-difluorophenyl)-2,4-difluorobenzamide revealed the importance of C-H⋅⋅⋅F intermolecular interactions in solid state, with implications for similar fluorinated amides (Mondal et al., 2017).

Metal Complex Formation and Antibacterial Activity

- Nickel and Copper Metal Complexes: Nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide showed greater antibacterial efficacy compared to the ligand alone, indicating potential for similar nitrobenzamide derivatives (Saeed et al., 2010).

Crystal Structure and Intermolecular Interactions

- 2,5-Difluorobenzene Aggregation: A study of N-(difluorophenyl)benzamides, including 2,5-difluorobenzene variants, demonstrated unique aggregation patterns via N–H⋯OC interactions, relevant for the understanding of similar compounds (Mocilac et al., 2016).

Antibacterial Agent Complexes

- Nitrofurantoin Complex Formation: The formation of molecular complexes with nitrofurantoin, an antibacterial agent, highlights potential applications in pharmaceutical development for similar nitrobenzamide compounds (Vangala et al., 2013).

Environmental Remediation

- Sulfate Radical-Mediated Degradation: The degradation of nitrobenzene, a related compound, by sulfate radical-based processes suggests potential environmental applications for the remediation of nitrobenzamide pollutants (Ji et al., 2017).

Polymer and Material Science

- Photolabile Group Utilization: The use of o-nitrobenzyl groups in polymers, relevant to the nitrobenzamide class, offers insights into altering polymer properties via irradiation (Zhao et al., 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4N2O3/c14-6-1-2-7(15)9(5-6)18-13(20)11-8(16)3-4-10(12(11)17)19(21)22/h1-5H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOHHYLBZWZXDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane

1408074-57-6; 1408075-82-0; 1419101-30-6

![3,3-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide](/img/structure/B2743442.png)

![8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B2743443.png)

![N-(1-methyl-2-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2743446.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2743449.png)

![N-(4-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2743451.png)

![3-[4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2743455.png)

![2-[(3-Fluoro-4-methoxyphenyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2743457.png)

![N-methyl-N-(1-methylpiperidin-4-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2743460.png)